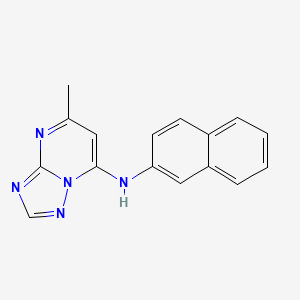

GW768505A free base

Description

Properties

IUPAC Name |

1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19F4N5O3/c1-38-18-9-4-15(5-10-18)23-21(22-24(32)33-13-34-25(22)39-23)14-2-7-17(8-3-14)35-26(37)36-20-12-16(27(29,30)31)6-11-19(20)28/h2-13H,1H3,(H2,32,33,34)(H2,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZIONRFHVNRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19F4N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: GW768505A Free Base

CAS Number: 501693-25-0

This technical guide provides a comprehensive overview of GW768505A free base, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2 kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this anti-angiogenic agent.

Core Compound Information

GW768505A is a small molecule inhibitor belonging to the 4-amino-5-diarylurea-furo[2,3-d]pyrimidine class of compounds. Its dual inhibitory action on two critical receptor tyrosine kinases involved in angiogenesis, VEGFR-2 and Tie-2, positions it as a significant compound of interest in oncology and other diseases characterized by pathological neovascularization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 501693-25-0 | [1][2][3] |

| Molecular Formula | C27H19F4N5O3 | [1] |

| Molecular Weight | 537.47 g/mol | [1] |

| IUPAC Name | 1-(4-(4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Purity | >98% | [1] |

Mechanism of Action: Dual Inhibition of VEGFR-2 and Tie-2

GW768505A exerts its anti-angiogenic effects by potently inhibiting the kinase activity of both VEGFR-2 and Tie-2. These two receptors play distinct yet complementary roles in the formation and maturation of new blood vessels.

-

VEGFR-2 (KDR): As the primary receptor for VEGF-A, VEGFR-2 is a key mediator of endothelial cell proliferation, migration, and survival, all critical steps in the initiation of angiogenesis.

-

Tie-2: This receptor, activated by angiopoietins, is crucial for the later stages of angiogenesis, including vessel maturation, stabilization, and maintenance of endothelial cell quiescence.

By simultaneously blocking these two pathways, GW768505A offers a more comprehensive approach to inhibiting angiogenesis compared to agents that target a single pathway.

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by GW768505A.

Biological Activity and Quantitative Data

GW768505A has demonstrated potent inhibitory activity against its target kinases in both enzymatic and cellular assays. A closely related compound, TIE-2/VEGFR-2 kinase-IN-2 (CAS 501693-48-7), which shares the same furo[2,3-d]pyrimidine core but differs in substitution, also exhibits strong dual inhibitory action. The inhibitory activities are summarized in the tables below.

Enzymatic Inhibition

| Compound | Target | pIC50 | IC50 (nM) | Reference |

| This compound | VEGFR-2 (KDR) | 7.81 | ~15.5 | [4] |

| TIE-2/VEGFR-2 kinase-IN-2 | VEGFR-2 | 8.61 | 2.45 | [5] |

| Tie-2 | 8.56 | 2.75 | [5] | |

| VEGFR-1 | - | 8.51 | [1] | |

| VEGFR-3 | - | 7.59 | [1] |

Cellular Activity

| Compound | Assay | IC50 (nM) | Reference |

| TIE-2/VEGFR-2 kinase-IN-2 | VEGF-induced HUVEC proliferation | 2.6 | [1] |

| GM-CSF-induced Tie-2 autophosphorylation in NIH3T3 cells | 18.3 | [1] |

Kinase Selectivity Profile

TIE-2/VEGFR-2 kinase-IN-2 has been shown to be highly selective for VEGFR and Tie-2 kinases over a panel of other kinases.

| Kinase | IC50 (nM) | Reference |

| Akt3 | >10,000 | [1] |

| Cdk2 | >10,000 | [1] |

| EGFR | 10,000 | [1] |

| GSK3 | 2,187 | [1] |

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of GW768505A and related compounds, based on standard practices in the field.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified VEGFR-2 and Tie-2 kinases.

Methodology:

-

Recombinant human VEGFR-2 and Tie-2 kinase domains are used.

-

The assay is typically performed in a 96- or 384-well plate format.

-

The compound is serially diluted in DMSO and then added to the assay buffer containing the kinase and a suitable substrate (e.g., a synthetic peptide) and ATP.

-

The reaction is initiated by the addition of ATP and allowed to proceed at a set temperature (e.g., 30°C) for a specific duration.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

-

The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

HUVEC Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of the compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

-

HUVECs are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

-

The culture medium is replaced with a low-serum medium to induce a quiescent state.

-

Cells are then treated with serial dilutions of the compound in the presence of a pro-angiogenic stimulus, typically VEGF-A (e.g., 10 ng/mL).

-

After a defined incubation period (e.g., 48-72 hours), cell proliferation is measured.

-

Common methods for quantifying proliferation include MTT assay, BrdU incorporation assay, or direct cell counting.

-

The percentage of proliferation inhibition is calculated relative to the VEGF-A stimulated control without the compound.

-

IC50 values are determined from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of the compound in a living organism.

Methodology:

-

A human tumor cell line, such as HT-29 (colon cancer), is subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

The compound is administered orally once daily at various doses (e.g., 3, 10, or 30 mg/kg).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and processed for further analysis.

-

To assess anti-angiogenic activity, tumor sections can be stained for endothelial cell markers (e.g., CD31) to determine microvessel density.

Synthesis

The synthesis of GW768505A and its analogs is described in the scientific literature, notably in publications by Miyazaki et al.[6][7]. The core structure is a 4-amino-furo[2,3-d]pyrimidine, which is typically functionalized through a series of organic reactions.

A generalized synthetic approach involves the construction of the furo[2,3-d]pyrimidine core, followed by the introduction of the diarylurea moiety. The synthesis of the diarylurea is typically achieved by reacting an aniline derivative with an isocyanate or by a similar coupling reaction.

Conclusion

This compound is a potent dual inhibitor of VEGFR-2 and Tie-2 with significant anti-angiogenic properties demonstrated in both in vitro and in vivo models. Its mechanism of action, targeting two key pathways in angiogenesis, suggests its potential as a therapeutic agent for the treatment of cancer and other diseases where neovascularization is a contributing factor. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. medkoo.com [medkoo.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

GW768505A Free Base: A Technical Overview for Drug Development Professionals

For Research Use Only

Abstract

GW768505A is a potent, dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), and Tyrosine-protein kinase receptor Tie-2. By targeting these two key receptor tyrosine kinases, GW768505A demonstrates significant anti-angiogenic activity, a critical process in tumor growth and metastasis. This technical guide provides a comprehensive overview of the available information on GW768505A free base, including its chemical properties, mechanism of action, and generalized experimental protocols relevant to its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in various physiological and pathological conditions. In the context of oncology, the growth and spread of solid tumors are highly dependent on the establishment of a dedicated blood supply. Two of the most critical signaling pathways in tumor angiogenesis are mediated by Vascular Endothelial Growth Factor (VEGF) and the angiopoietin-Tie pathway.

GW768505A is a small molecule inhibitor designed to simultaneously block the activity of VEGFR-2, the primary receptor for VEGF-A, and Tie-2, the receptor for angiopoietins. This dual-inhibition strategy offers a potentially more comprehensive blockade of tumor angiogenesis compared to agents that target a single pathway.

Chemical Properties and Data

Detailed physicochemical properties of this compound are essential for its formulation and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 501693-25-0 | [1] |

| Chemical Formula | C27H19F4N5O3 | [1] |

| Molecular Weight | 537.47 g/mol | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C for long-term stability. | [1] |

Mechanism of Action: Dual Inhibition of VEGFR-2 and Tie-2

GW768505A exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of both VEGFR-2 and Tie-2. This action blocks the downstream signaling cascades that are essential for endothelial cell proliferation, migration, survival, and tube formation.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of intracellular signaling events, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability.

Tie-2 Signaling Pathway

The Tie-2 signaling pathway is primarily modulated by the angiopoietins, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). Ang1 is the primary agonist of Tie-2, promoting vessel maturation and stability. In contrast, Ang2 can act as a context-dependent antagonist or a partial agonist, often contributing to vessel destabilization and priming the endothelium for angiogenic stimuli like VEGF. By inhibiting Tie-2, GW768505A can disrupt both vessel maturation and the pro-angiogenic effects mediated by this pathway.

Signaling Pathway Diagram: Dual Inhibition of VEGFR-2 and Tie-2 by GW768505A

Caption: Mechanism of action of GW768505A.

Experimental Protocols

While specific protocols for GW768505A are not publicly available, this section outlines generalized, standard methodologies for evaluating dual VEGFR-2 and Tie-2 inhibitors. These protocols serve as a template for researchers to design their own experiments.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of GW768505A against VEGFR-2 and Tie-2 kinases.

Methodology:

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Recombinant human Tie-2 kinase domain

-

Kinase-specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

GW768505A (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-33P]ATP)

-

Microplate reader compatible with the chosen detection method

-

-

Procedure (Example using ADP-Glo™): a. Prepare serial dilutions of GW768505A in kinase assay buffer. b. In a 96-well or 384-well plate, add the kinase, peptide substrate, and GW768505A dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. Calculate the percentage of kinase inhibition for each concentration of GW768505A relative to a no-inhibitor control. g. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: In Vitro Kinase Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Assays of Angiogenesis

Objective: To assess the effect of GW768505A on endothelial cell functions crucial for angiogenesis.

4.2.1. Endothelial Cell Proliferation Assay

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Procedure: a. Seed HUVECs in a 96-well plate and allow them to adhere. b. Starve the cells in a low-serum medium. c. Treat the cells with various concentrations of GW768505A in the presence of a pro-angiogenic stimulus (e.g., VEGF-A). d. Incubate for 48-72 hours. e. Assess cell proliferation using a suitable method, such as MTT, CyQUANT®, or BrdU incorporation assay. f. Quantify the results and determine the concentration of GW768505A that inhibits proliferation by 50% (GI50).

4.2.2. Endothelial Cell Tube Formation Assay

Methodology:

-

Substrate: Matrigel® or a similar basement membrane extract.

-

Procedure: a. Coat the wells of a 96-well plate with Matrigel® and allow it to solidify. b. Seed HUVECs onto the Matrigel®-coated wells. c. Treat the cells with different concentrations of GW768505A. d. Incubate for 4-18 hours to allow for the formation of capillary-like structures. e. Capture images of the tube networks using a microscope. f. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Logical Relationship: From In Vitro to In Vivo Assessment

Caption: A typical preclinical assessment cascade for an anti-angiogenic agent.

Conclusion

This compound is a promising anti-angiogenic agent for research purposes, with a clear mechanism of action involving the dual inhibition of VEGFR-2 and Tie-2. While specific, publicly available quantitative data on its biological activity is limited, the generalized protocols and workflows provided in this guide offer a solid foundation for its preclinical evaluation. Further research is warranted to fully characterize the therapeutic potential of this compound.

Disclaimer

This document is intended for informational purposes only and is not a substitute for professional scientific guidance. GW768505A is for research use only and not for human or veterinary use. Researchers should adhere to all applicable safety guidelines and regulations when handling this compound.

References

In-Depth Technical Guide: GW768505A Free Base - A Dual Inhibitor of VEGFR2 and Tie-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual inhibitory action of GW768505A free base on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2). This document consolidates available quantitative data, outlines detailed experimental protocols for assessing inhibitor activity, and visualizes the relevant signaling pathways and experimental workflows.

Core Concepts: Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as cancer. Two key receptor tyrosine kinases, VEGFR2 and Tie-2, play pivotal roles in regulating this process.

-

VEGFR2 (KDR): As the primary mediator of VEGF signaling, VEGFR2 is crucial for endothelial cell proliferation, migration, and survival, making it a prime target for anti-angiogenic therapies.

-

Tie-2: This receptor and its ligands, the angiopoietins, are essential for vessel maturation, stability, and quiescence. Dysregulation of the Tie-2 signaling pathway is also implicated in tumor angiogenesis.

GW768505A is a potent small molecule inhibitor that simultaneously targets both of these critical pathways, offering a dual-pronged approach to disrupting tumor vasculature.

Quantitative Data Summary

The inhibitory potency of GW768505A has been characterized through various assays. The available data is summarized in the table below.

| Target/Process | Assay Type | Value | Unit | Notes |

| VEGFR2 (KDR) | Enzymatic Assay | 15.5 | nM | Calculated from a pIC50 of 7.81.[1] |

| VEGF-stimulated HUVEC Proliferation | Cellular Assay | 0.045 | µM | Demonstrates cellular anti-proliferative activity.[1] |

| Tie-2 | Enzymatic Assay | Data Not Available | - | Described as a potent inhibitor, but a specific IC50 value is not publicly available. |

Signaling Pathways and Inhibition

The following diagrams illustrate the VEGFR2 and Tie-2 signaling pathways and the points of inhibition by GW768505A.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following sections provide representative protocols for key in vitro and cellular assays.

In Vitro Kinase Inhibition Assay (VEGFR2/Tie-2)

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of GW768505A against purified VEGFR2 or Tie-2 kinase.

Materials:

-

Recombinant human VEGFR2 or Tie-2 kinase domain

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well or 384-well plates

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of GW768505A in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations.

-

Reaction Setup: In a microplate, add the diluted GW768505A or DMSO (for control wells).

-

Kinase/Substrate Addition: Add the recombinant kinase and substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the respective kinase.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay kit according to the manufacturer's instructions.

-

Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each GW768505A concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cellular Phosphorylation Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibition of ligand-induced VEGFR2 or Tie-2 autophosphorylation by GW768505A in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).

References

An In-depth Technical Guide on GW768505A Free Base: A Dual VEGFR2 and Tie-2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW768505A is a potent, small molecule, dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR) and Tyrosine-protein kinase receptor Tie-2.[1] Both VEGFR2 and Tie-2 are critical receptor tyrosine kinases that play pivotal roles in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of these signaling pathways is a hallmark of several pathologies, including cancer and various ocular diseases. By simultaneously targeting these two key pathways, GW768505A presents a promising anti-angiogenic strategy. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of GW768505A free base, including detailed experimental protocols and signaling pathway diagrams to support further research and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name 1-(4-(4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(4-(4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea | [1] |

| Synonyms | GW-768505A free base | [1] |

| CAS Number | 501693-25-0 | [1] |

| Chemical Formula | C27H19F4N5O3 | [1] |

| Molecular Weight | 537.47 g/mol | [1] |

| Exact Mass | 537.1424 u | [1] |

| Appearance | Solid powder (predicted) | - |

| Melting Point | Data not available | - |

| Solubility | Soluble in DMSO | - |

| pKa | Data not available | - |

| Storage | Store at -20°C for long-term storage. | - |

Mechanism of Action: Dual Inhibition of VEGFR2 and Tie-2 Signaling

GW768505A exerts its anti-angiogenic effects by inhibiting the kinase activity of both VEGFR2 and Tie-2. These two receptors and their respective signaling pathways are crucial for endothelial cell proliferation, migration, survival, and vessel maturation.

VEGFR2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration.

Tie-2 Signaling Pathway

The Tie-2 signaling pathway is primarily modulated by the angiopoietin family of ligands, Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2). Ang-1 binding to Tie-2 promotes vessel maturation and stability. In contrast, Ang-2 can act as a context-dependent antagonist or partial agonist, contributing to vascular destabilization and priming the endothelium for angiogenic sprouting in the presence of VEGF.

The dual inhibition of VEGFR2 and Tie-2 by GW768505A is expected to provide a more comprehensive blockade of angiogenesis than targeting either pathway alone.

Experimental Protocols

The following sections provide representative protocols for the synthesis, purification, and biological evaluation of GW768505A and similar dual VEGFR2/Tie-2 inhibitors.

Hypothetical Synthesis of this compound

Disclaimer: The following is a hypothetical synthetic route based on the known synthesis of similar furo[2,3-d]pyrimidine and phenyl urea derivatives. A specific, published synthesis protocol for GW768505A was not found.

The synthesis of GW768505A could plausibly be achieved through a multi-step process culminating in the formation of the furo[2,3-d]pyrimidine core, followed by a coupling reaction to introduce the phenyl urea moiety.

Step 1: Synthesis of the Furo[2,3-d]pyrimidine Core A common method for the synthesis of the furo[2,3-d]pyrimidine scaffold involves the cyclization of a suitably substituted pyrimidine with a functionalized furan precursor.

Step 2: Phenyl Urea Moiety Formation The phenyl urea linkage is typically formed by the reaction of an aniline derivative with an isocyanate or a carbamate. In this hypothetical synthesis, 4-(4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl)aniline would be reacted with 2-fluoro-5-(trifluoromethyl)phenyl isocyanate.

Purification and Characterization: The final product would be purified by column chromatography on silica gel. The structure and purity would be confirmed by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Kinase Inhibition Assays

3.2.1. VEGFR2 Kinase Assay (Representative Protocol)

This assay measures the ability of GW768505A to inhibit the phosphorylation of a substrate by the VEGFR2 enzyme.

-

Materials: Recombinant human VEGFR2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of GW768505A in DMSO.

-

In a 96-well plate, add the kinase buffer, VEGFR2 enzyme, and the test compound or vehicle control.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition of kinase activity for each concentration of GW768505A and determine the IC50 value.

-

3.2.2. Tie-2 Kinase Assay (Representative Protocol)

A similar protocol to the VEGFR2 kinase assay would be employed, substituting the recombinant human Tie-2 kinase domain for the VEGFR2 enzyme.

Cell-Based Angiogenesis Assays

3.3.1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix in the presence of the test compound.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), basement membrane extract (e.g., Matrigel®), endothelial cell growth medium, and GW768505A.

-

Procedure:

-

Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify.

-

Seed HUVECs onto the matrix in the presence of various concentrations of GW768505A or vehicle control.

-

Incubate the plate for 4-18 hours to allow for tube formation.

-

Visualize the tube network using a microscope and quantify the extent of tube formation (e.g., total tube length, number of branch points) using image analysis software.

-

3.3.2. Endothelial Cell Sprouting Assay

This assay measures the outgrowth of endothelial sprouts from spheroids embedded in a collagen matrix.

-

Materials: HUVECs, collagen gel, endothelial cell growth medium, and GW768505A.

-

Procedure:

-

Generate HUVEC spheroids by culturing the cells in hanging drops.

-

Embed the spheroids in a collagen gel in a 96-well plate.

-

Add endothelial cell growth medium containing various concentrations of GW768505A or vehicle control.

-

Incubate for 24-48 hours to allow for sprouting.

-

Quantify the cumulative length of the sprouts emanating from each spheroid.

-

Pharmacokinetics and Pharmacodynamics

Currently, there is no publicly available data on the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic properties of GW768505A in preclinical or clinical studies. Further investigation is required to characterize these crucial parameters.

Conclusion

GW768505A is a potent dual inhibitor of VEGFR2 and Tie-2, two key regulators of angiogenesis. Its chemical structure and mechanism of action make it a valuable tool for research into anti-angiogenic therapies. The experimental protocols outlined in this guide provide a framework for the further investigation of its biological activities. While data on its synthesis and in vivo properties are limited, the information presented here serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development.

References

GW768505A Free Base: A Technical Whitepaper on its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW768505A is a potent, orally bioavailable small molecule inhibitor with significant anti-angiogenic properties. This document provides a comprehensive technical overview of GW768505A free base, focusing on its mechanism of action as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 kinase. This whitepaper consolidates available quantitative data, details relevant experimental protocols for assessing its bioactivity, and presents key signaling pathways and experimental workflows through standardized diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of GW768505A in angiogenesis-dependent diseases.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in the pathogenesis of various diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis. The targeted inhibition of key regulators of angiogenesis represents a promising therapeutic strategy. This compound has emerged as a significant compound in this area due to its potent and dual inhibitory activity against two crucial receptor tyrosine kinases: VEGFR2 (also known as KDR) and Tie-2.

VEGFR2 is a primary mediator of the pro-angiogenic effects of VEGF-A, a potent cytokine that stimulates endothelial cell proliferation, migration, and survival. Tie-2, the receptor for angiopoietins, plays a critical role in vessel maturation and stability. The dual inhibition of both VEGFR2 and Tie-2 by GW768505A suggests a comprehensive approach to anti-angiogenic therapy, targeting both the initiation of new vessel growth and the maintenance of the tumor vasculature.

Quantitative Data

GW768505A, also referred to in the literature and commercial sources as TIE-2/VEGFR-2 kinase-IN-2, has demonstrated potent inhibitory activity against its primary targets. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of GW768505A

| Target | IC50 (nM) | pIC50 | Reference |

| VEGFR1 | 8.51 | - | [1] |

| VEGFR2 (KDR) | 7.76 | 8.61 | [1][2] |

| VEGFR3 | 7.59 | - | [1] |

| Tie-2 | 13.49 | 8.56 | [1][2] |

| Akt3 | >10,000 | - | [1] |

| Cdk2 | >10,000 | - | [1] |

| EGFR | 10,000 | - | [1] |

| GSK3 | 2,187 | - | [1] |

Table 2: In Vitro Cellular Activity of GW768505A

| Assay | Cell Line | Effect | IC50 (nM) | Reference |

| VEGF-induced Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | 2.6 | [1] |

| GM-CSF-induced Tie2 Autophosphorylation | NIH3T3 cells expressing chimeric CSF-1R-Tie2 | Inhibition | 18.3 | [1] |

Table 3: In Vivo Activity of GW768505A

| Model | Dosing | Effect | Reference |

| HT-29 Colon Cancer Mouse Xenograft | 3, 10, or 30 mg/kg per day | Reduced tumor volume and intratumoral vessel density | [1] |

| TNF-α-induced Lethal Shock Mouse Model | 20 mg/kg | Prevented decreases in body temperature | [1] |

Experimental Protocols

The following are detailed, representative protocols for assays commonly used to evaluate the anti-angiogenic properties of compounds like GW768505A.

In Vitro Kinase Inhibition Assay (VEGFR2 and Tie-2)

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against VEGFR2 and Tie-2 kinases.

Materials:

-

Recombinant human VEGFR2 or Tie-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (GW768505A) dissolved in DMSO

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of GW768505A in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Prepare a master mix containing kinase buffer, ATP, and the substrate at appropriate concentrations.

-

Add 20 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 25 µL of diluted VEGFR2 or Tie-2 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Proliferation Assay

This assay measures the effect of GW768505A on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A

-

GW768505A

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay - MTS)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed HUVECs into 96-well plates at a density of 5,000 cells per well in EGM-2 medium and allow them to adhere overnight.

-

The following day, replace the medium with a basal medium containing a low percentage of FBS (e.g., 0.5%) and starve the cells for 4-6 hours.

-

Treat the cells with various concentrations of GW768505A or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with a pro-angiogenic factor, such as VEGF-A (e.g., 20 ng/mL), in the continued presence of the compound.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of inhibition of cell proliferation for each concentration of GW768505A relative to the VEGF-A stimulated control.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-angiogenic and anti-tumor efficacy of GW768505A in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line (e.g., HT-29 colon carcinoma)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

GW768505A formulated for oral administration

-

Calipers for tumor measurement

-

Microtome and histology supplies

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for vessel staining)

Procedure:

-

Culture the tumor cells to a sufficient number.

-

Inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer GW768505A (e.g., at 3, 10, or 30 mg/kg) or vehicle control orally, once daily.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors.

-

Fix the tumors in formalin, embed in paraffin, and prepare sections for histological analysis.

-

Perform immunohistochemical staining for markers of angiogenesis, such as CD31, to assess microvessel density.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by GW768505A and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of GW768505A.

Caption: A typical workflow for anti-angiogenic drug discovery.

Conclusion

This compound is a potent dual inhibitor of VEGFR2 and Tie-2, two key regulators of angiogenesis. The quantitative data demonstrate its high affinity and selectivity for these targets, which translates into significant anti-proliferative and anti-angiogenic effects in both in vitro and in vivo models. The experimental protocols provided in this whitepaper offer a framework for the further investigation and characterization of GW768505A and other potential anti-angiogenic compounds. The multifaceted mechanism of action of GW768505A, targeting both the initiation and maturation of new blood vessels, positions it as a compelling candidate for further preclinical and clinical development in the treatment of angiogenesis-dependent diseases.

References

The Discovery and Synthesis of GW768505A Free Base: A Dual Inhibitor of VEGFR2 and Tie-2 Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW768505A is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2, two key receptor tyrosine kinases involved in angiogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of GW768505A free base. It includes detailed experimental protocols derived from the primary literature, a summary of its quantitative biological data, and visual representations of its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and medicinal chemistry.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in the pathology of various diseases, most notably cancer. Tumor growth and metastasis are highly dependent on the formation of a dedicated blood supply. Two receptor tyrosine kinases, VEGFR2 (also known as KDR) and Tie-2 (also known as TEK), play pivotal roles in regulating angiogenesis.[1] VEGFR2 is a primary mediator of VEGF-induced endothelial cell proliferation, migration, and survival, while Tie-2, activated by angiopoietins, is crucial for vessel maturation and stability. The dual inhibition of both VEGFR2 and Tie-2 signaling pathways presents a promising therapeutic strategy to comprehensively block tumor angiogenesis.

GW768505A, a pyrimidine derivative, was developed by researchers at GlaxoSmithKline (formerly SmithKline Beecham) as a potent dual inhibitor of both VEGFR2 and Tie-2 kinases.[1] Its discovery was part of a program to identify novel anti-angiogenic agents for cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 501693-25-0 | [2] |

| Chemical Formula | C27H19F4N5O3 | [2] |

| Molecular Weight | 537.47 g/mol | [2] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis of this compound

The synthesis of GW768505A is detailed in the patent WO 03066601. The general synthetic scheme involves a multi-step process culminating in the formation of the final urea linkage. While the patent describes the synthesis of a series of related pyrimidine derivatives, the following represents a likely synthetic route for GW768505A based on the examples provided.

General Synthetic Pathway

The synthesis of GW768505A can be logically divided into the construction of the key furo[2,3-d]pyrimidine core, followed by the introduction of the side chains and the final urea formation.

Caption: Synthetic workflow for GW768505A.

Experimental Protocol (Exemplified)

The following is a representative, detailed experimental protocol for the synthesis of a key intermediate and the final product, based on the general methods described in patent WO 03066601.

Step 1: Synthesis of a Furo[2,3-d]pyrimidine Intermediate

A mixture of an appropriately substituted aminofuran-carbonitrile and formamide is heated at reflux for several hours. Upon cooling, the product precipitates and is collected by filtration. The solid is then washed with water and a suitable organic solvent (e.g., ethanol) and dried under vacuum to yield the furo[2,3-d]pyrimidin-4-amine core.

Step 2: Introduction of the Phenylamino Side Chain

The furo[2,3-d]pyrimidin-4-amine intermediate is subjected to a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction with a suitable boronic acid or halide to introduce the substituted phenylamino moiety at the 5-position of the furo[2,3-d]pyrimidine core.

Step 3: Formation of the Urea Linkage

The resulting amine is then reacted with 1-fluoro-2-isocyanato-4-(trifluoromethyl)benzene in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

GW768505A exerts its anti-angiogenic effects by potently inhibiting the kinase activity of both VEGFR2 and Tie-2.

In Vitro Kinase Inhibition

The inhibitory activity of GW768505A against VEGFR2 and Tie-2 has been determined through in vitro kinase assays.

| Target Kinase | pIC50 | IC50 (nM) | Reference |

| VEGFR2 (KDR) | > 7.0 | < 100 | [1] |

| Tie-2 | > 7.0 | < 100 | [1] |

Note: pIC50 is the negative logarithm of the IC50 value. An exact IC50 value in nanomolar concentration was not available in the public domain at the time of this writing; the pIC50 value indicates a potent inhibition in the nanomolar range.

Inhibition of Endothelial Cell Proliferation

Consistent with its inhibition of key angiogenic receptors, GW768505A has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs).

| Assay | pIC50 | IC50 (nM) | Reference |

| HUVEC Proliferation | > 7.0 | < 100 | [1] |

Signaling Pathways

GW768505A's dual inhibitory action effectively blocks two critical signaling cascades in angiogenesis.

VEGFR2 Signaling Pathway:

Caption: Inhibition of the VEGFR2 signaling pathway by GW768505A.

Tie-2 Signaling Pathway:

Caption: Inhibition of the Tie-2 signaling pathway by GW768505A.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

The inhibitory activity of GW768505A on VEGFR2 and Tie-2 kinase activity can be assessed using a variety of commercially available assay kits, typically employing a time-resolved fluorescence resonance energy transfer (TR-FRET) or a filter-binding format. A general protocol is as follows:

-

Recombinant human VEGFR2 or Tie-2 kinase is incubated with a specific peptide substrate and ATP in a kinase assay buffer.

-

GW768505A, dissolved in DMSO, is added at various concentrations to determine the dose-dependent inhibition.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

HUVEC Proliferation Assay (General Protocol)

-

Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates in complete endothelial growth medium.

-

After allowing the cells to adhere overnight, the medium is replaced with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF).

-

GW768505A, dissolved in DMSO, is added to the wells at a range of concentrations.

-

The cells are incubated for a period of 48-72 hours.

-

Cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures metabolic activity as an indicator of cell number.

-

The absorbance is read using a microplate reader, and the IC50 value is determined from the dose-response curve.

Conclusion

GW768505A is a potent dual inhibitor of VEGFR2 and Tie-2, two critical mediators of tumor angiogenesis. Its discovery represents a significant advancement in the development of targeted anti-cancer therapies. The synthetic route, while requiring multiple steps, is achievable through standard organic chemistry techniques. The biological data confirms its potent in vitro activity against its target kinases and its ability to inhibit endothelial cell proliferation. This technical guide provides a foundational understanding of GW768505A for researchers interested in its further investigation and potential therapeutic applications. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety in preclinical models.

References

In Vitro Angiogenesis Models for the Characterization of GW768505A Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: GW768505A is a potent small molecule inhibitor targeting two key receptor tyrosine kinases pivotal in the process of angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR) and Tie-2 (tunica interna endothelial cell kinase-2). By dually targeting these pathways, GW768505A presents a compelling candidate for anti-angiogenic therapy. This technical guide provides an in-depth overview of the core in vitro angiogenesis models and experimental protocols essential for the preclinical evaluation of compounds like GW768505A. While specific experimental data for GW768505A free base in these models is not extensively available in the public domain, this document outlines the established methodologies to characterize its anti-angiogenic potential.

Core Signaling Pathways in Angiogenesis Targeted by GW768505A

Angiogenesis is a complex process orchestrated by a balance of pro- and anti-angiogenic signals. VEGFR2 and Tie-2 are central to the pro-angiogenic cascade, making them critical targets for therapeutic intervention.

VEGFR2 Signaling Pathway: The binding of VEGF-A to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K/Akt pathways, are crucial for promoting endothelial cell proliferation, migration, survival, and vascular permeability—all essential steps in the formation of new blood vessels.

Tie-2 Signaling Pathway: The Tie-2 receptor and its ligands, the angiopoietins (Ang), play a critical role in vessel maturation and stability. Angiopoietin-1 (Ang-1) binding to Tie-2 promotes endothelial cell survival and vessel stabilization. Conversely, Angiopoietin-2 (Ang-2), often upregulated in tumors, can act as a competitive antagonist to Ang-1, leading to vessel destabilization and priming the endothelium for the effects of pro-angiogenic factors like VEGF-A. Inhibition of Tie-2 can block both the stabilizing effects of Ang-1 and the context-dependent pro-angiogenic effects of Ang-2.

Experimental Protocols for In Vitro Angiogenesis Models

To assess the anti-angiogenic activity of GW768505A, a series of well-established in vitro assays should be employed. These assays model key steps of the angiogenic process, including endothelial cell proliferation, migration, and differentiation into tube-like structures.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of a test compound on the proliferation of endothelial cells, a fundamental process in angiogenesis.

Detailed Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: HUVECs are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of EGM-2 and allowed to attach overnight.[1]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of GW768505A or a vehicle control (e.g., DMSO). A positive control for inhibition (e.g., Sunitinib) should also be included.

-

Incubation: The plates are incubated for 48-72 hours.

-

Quantification: Cell proliferation can be assessed using various methods:

-

MTS/MTT Assay: 20 µL of MTS or MTT reagent is added to each well, and the plates are incubated for 2-4 hours. The absorbance is then measured at 490 nm (MTS) or 570 nm (MTT).[1]

-

Direct Cell Counting: Cells are detached using trypsin and counted using a hemocytometer or an automated cell counter.

-

Thymidine Incorporation Assay: Cells are incubated with [3H]-thymidine, and its incorporation into DNA is measured as an indicator of cell division.[2]

-

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is calculated from the dose-response curve.

Data Presentation:

| Concentration of GW768505A | Mean Absorbance (490 nm) | Standard Deviation | % Inhibition of Proliferation |

| Vehicle Control (0 µM) | 1.25 | 0.08 | 0% |

| 0.01 µM | 1.10 | 0.06 | 12% |

| 0.1 µM | 0.85 | 0.05 | 32% |

| 1 µM | 0.45 | 0.04 | 64% |

| 10 µM | 0.15 | 0.02 | 88% |

| IC50 Value | \multicolumn{3}{c | }{Calculated from dose-response curve} |

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix, mimicking the later stages of angiogenesis.

Detailed Methodology:

-

Plate Coating: A 96-well plate is coated with a thin layer of basement membrane extract (e.g., Matrigel®) and allowed to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: HUVECs are harvested and resuspended in basal medium containing various concentrations of GW768505A. The cells are then seeded onto the polymerized matrix at a density of 10,000-20,000 cells per well.

-

Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube networks.

-

Visualization: The tube-like structures are visualized and photographed using an inverted microscope. For enhanced visualization, cells can be labeled with a fluorescent dye like Calcein AM prior to imaging.[3][4]

-

Quantification: The extent of tube formation is quantified using image analysis software. Key parameters to measure include:

-

Data Analysis: The quantitative data from treated wells are compared to the vehicle control to determine the percentage of inhibition. An IC50 value for tube formation can be calculated.

Data Presentation:

| Treatment | Total Tube Length (µm) | Number of Branch Points | % Inhibition of Tube Formation |

| Vehicle Control | 4500 ± 350 | 60 ± 8 | 0% |

| GW768505A (0.1 µM) | 3200 ± 280 | 45 ± 6 | 28.9% |

| GW768505A (1 µM) | 1500 ± 150 | 18 ± 4 | 66.7% |

| GW768505A (10 µM) | 300 ± 50 | 3 ± 2 | 93.3% |

| IC50 Value | \multicolumn{3}{c | }{Calculated from dose-response curve} |

Aortic Ring Assay

This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, as it involves the sprouting of new microvessels from a piece of intact tissue.[7][8]

Detailed Methodology:

-

Aorta Excision: The thoracic aorta is carefully dissected from a euthanized rat or mouse under sterile conditions.[7][8]

-

Ring Preparation: The aorta is cleaned of periadventitial fat and connective tissue and cross-sectioned into 1 mm thick rings.[7][9]

-

Embedding: The aortic rings are embedded in a 3D matrix such as collagen type I or Matrigel® in a 48-well plate.[8][10]

-

Treatment: The rings are cultured in serum-free medium supplemented with pro-angiogenic factors (e.g., VEGF) and treated with different concentrations of GW768505A or a vehicle control.

-

Incubation: The cultures are maintained for 7-14 days, with the medium and treatments being replaced every 2-3 days.

-

Monitoring and Quantification: The outgrowth of microvessels from the aortic rings is monitored and photographed daily using a phase-contrast microscope. The extent of angiogenesis can be quantified by measuring the length and number of sprouts.[11]

-

Data Analysis: The angiogenic response in the presence of GW768505A is compared to the vehicle control to determine the inhibitory effect.

Data Presentation:

| Treatment | Mean Sprout Length (µm) at Day 7 | Number of Sprouts per Ring at Day 7 | % Inhibition of Sprouting |

| Vehicle Control + VEGF | 850 ± 95 | 45 ± 7 | 0% |

| GW768505A (1 µM) + VEGF | 420 ± 60 | 20 ± 5 | 50.6% |

| GW768505A (10 µM) + VEGF | 150 ± 30 | 5 ± 2 | 82.4% |

General Experimental Workflow for In Vitro Anti-Angiogenesis Testing

The evaluation of a potential anti-angiogenic compound follows a logical progression from target identification to functional assays. The following diagram illustrates a typical workflow for testing a compound like GW768505A.

The in vitro models described in this guide—endothelial cell proliferation, tube formation, and the aortic ring assay—represent the foundational assays for characterizing the anti-angiogenic properties of a dual VEGFR2 and Tie-2 inhibitor like GW768505A. By systematically applying these detailed protocols, researchers can obtain robust and quantifiable data on the compound's efficacy in inhibiting key steps of the angiogenic process. These findings are crucial for the preclinical assessment and further development of novel anti-angiogenic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole | PLOS One [journals.plos.org]

- 5. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 10. researchgate.net [researchgate.net]

- 11. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of GW768505A: A Technical Guide to Target Validation

For Immediate Release

This technical guide provides an in-depth analysis of the target validation studies for GW768505A free base, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2 kinase. This document is intended for researchers, scientists, and drug development professionals interested in the anti-angiogenic potential of this compound.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Two key receptor tyrosine kinases, VEGFR-2 and Tie-2, play pivotal roles in regulating this complex cascade. GW768505A has emerged as a promising anti-cancer agent due to its dual inhibitory action against these two targets. This guide summarizes the key preclinical data validating the therapeutic targets of GW768505A, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Quantitative Analysis of Kinase Inhibition

GW768505A, also referred to in some literature as TIE-2/VEGFR-2 kinase-IN-2, has demonstrated potent and selective inhibition of both VEGFR-2 and Tie-2 kinases. The following table summarizes the in vitro inhibitory activities of the compound against a panel of kinases.

| Target Kinase | IC50 (nM) | pIC50 |

| VEGFR-2 | 7.76 | 8.61 |

| Tie-2 | 13.49 | 8.56 |

| VEGFR-1 | 8.51 | - |

| VEGFR-3 | 7.59 | - |

| Akt3 | >10,000 | - |

| Cdk2 | >10,000 | - |

| EGFR | 10,000 | - |

| GSK3 | 2,187 | - |

Table 1: In vitro kinase inhibition profile of GW768505A (TIE-2/VEGFR-2 kinase-IN-2). Data sourced from publicly available information.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assays

The inhibitory activity of GW768505A against VEGFR-2 and Tie-2 was determined using biochemical kinase assays.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of GW768505A against purified VEGFR-2 and Tie-2 kinases.

General Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human VEGFR-2 and Tie-2 kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microplate wells.

-

Compound Dilution: GW768505A is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of GW768505A.

-

Detection: The level of substrate phosphorylation is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) for a colorimetric or chemiluminescent readout.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

The anti-proliferative effects of GW768505A were assessed using Human Umbilical Vein Endothelial Cells (HUVECs).

Objective: To determine the effect of GW768505A on VEGF-induced HUVEC proliferation.

Protocol Outline:

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach.

-

Treatment: The cells are then treated with various concentrations of GW768505A in the presence of a stimulating concentration of VEGF.

-

Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is measured using a standard method such as the MTT or CyQUANT® assay.

-

Data Analysis: The IC50 value, representing the concentration of GW768505A that inhibits cell proliferation by 50%, is calculated. GW768505A has been shown to inhibit VEGF-induced HUVEC proliferation with an IC50 of 2.6 nM.[1]

In Vivo Tumor Growth Inhibition Studies

The in vivo efficacy of GW768505A was evaluated in a xenograft model of human colon cancer.

Objective: To assess the ability of GW768505A to inhibit tumor growth and reduce tumor-associated angiogenesis in a living model.

Protocol Outline:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: Human colon adenocarcinoma cells (e.g., HT-29) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. GW768505A is administered orally at specified doses (e.g., 3, 10, or 30 mg/kg per day).[1]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemical staining for blood vessel density (e.g., using an anti-CD31 antibody). Studies have shown that GW768505A reduces tumor volume and intratumoral vessel density in this model.[1]

Signaling Pathways and Experimental Visualizations

To visually represent the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of VEGFR-2 and Tie-2 and the inhibitory action of GW768505A.

Caption: Workflow for in vivo efficacy testing of GW768505A in a xenograft model.

Conclusion

The presented data strongly support the validation of VEGFR-2 and Tie-2 as the primary targets of GW768505A. The compound's potent dual inhibitory activity translates into significant anti-proliferative effects in endothelial cells and robust tumor growth inhibition in preclinical models of cancer. These findings underscore the therapeutic potential of GW768505A as an anti-angiogenic agent and provide a solid foundation for its further development.

References

GW768505A Free Base: A Technical Guide to its Signaling Pathway and Anti-Angiogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW768505A free base is a potent, small-molecule dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR) and Tie-2, two receptor tyrosine kinases critically involved in angiogenesis.[1][2] By targeting these key regulators of blood vessel formation, GW768505A exhibits significant anti-angiogenic properties, making it a compound of interest for research in oncology and other diseases characterized by pathological neovascularization. This technical guide provides an in-depth analysis of the signaling pathways modulated by GW768505A, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Core Signaling Pathways

GW768505A exerts its biological effects by inhibiting the phosphorylation and subsequent activation of VEGFR2 and Tie-2. This blockade disrupts the downstream signaling cascades that govern endothelial cell proliferation, migration, survival, and tube formation.

VEGFR2 Signaling Pathway

VEGFR2 is the primary receptor for VEGF-A and a central mediator of angiogenesis. Upon ligand binding, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. GW768505A's inhibition of VEGFR2 disrupts key downstream pathways, including:

-

PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and proliferation. Inhibition of VEGFR2 by GW768505A is expected to decrease the phosphorylation of Akt (p-Akt), leading to the induction of apoptosis in endothelial cells.

-

RAS/MEK/ERK Pathway: This pathway is primarily involved in endothelial cell proliferation and migration. By blocking VEGFR2, GW768505A is anticipated to reduce the phosphorylation of ERK (p-ERK), thereby inhibiting these critical angiogenic processes.

dot

VEGFR2 Signaling Inhibition by GW768505A

Tie-2 Signaling Pathway

Tie-2 is the receptor for angiopoietins (Ang), primarily Angiopoietin-1 (Ang1), and plays a crucial role in vessel maturation and stability. The inhibition of Tie-2 by GW768505A disrupts the maintenance of vascular integrity. Key downstream effects include:

-

PI3K/Akt Pathway: Similar to VEGFR2 signaling, Tie-2 activation promotes endothelial cell survival through the PI3K/Akt pathway. Inhibition by GW768505A would therefore contribute to endothelial cell apoptosis.

-

ERK Pathway: The role of the ERK pathway downstream of Tie-2 is more complex, but it is implicated in regulating endothelial cell responses.

dot

Tie-2 Signaling Inhibition by GW768505A

Quantitative Data

The inhibitory potency of GW768505A against its primary targets has been quantified in various assays.

| Target | Assay Type | Value | Reference |

| VEGFR2 (KDR) | Biochemical Assay | pIC50 = 7.81 | [1] |

| Tie-2 | Biochemical Assay | Potent Inhibitor | [1][2] |

| VEGF-stimulated HUVEC Growth | Cellular Assay | IC50 = 0.045 µM | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of GW768505A.

In Vitro Kinase Inhibition Assay (VEGFR2 & Tie-2)

This assay quantifies the direct inhibitory effect of GW768505A on the kinase activity of its target receptors.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of ATP consumed is inversely proportional to the kinase activity. A luciferase-based reagent is used to measure the remaining ATP, generating a luminescent signal.

Materials:

-

Recombinant human VEGFR2 or Tie-2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

GW768505A (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of GW768505A in kinase buffer.

-

Add the kinase, substrate, and diluted GW768505A or vehicle (DMSO) to the wells of a 96-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of GW768505A and determine the IC50 or pIC50 value.

HUVEC Tube Formation Assay Workflow

Conclusion

This compound is a potent dual inhibitor of VEGFR2 and Tie-2, key regulators of angiogenesis. Its mechanism of action involves the blockade of downstream signaling pathways, including the PI3K/Akt and RAS/MEK/ERK cascades, leading to the inhibition of endothelial cell proliferation, survival, and tube formation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar anti-angiogenic compounds. Further investigation into the in vivo efficacy and safety profile of GW768505A is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for GW768505A Free Base in In Vitro Angiogenesis Assays

For research use only. Not for use in diagnostic procedures.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as development and wound healing, and in pathological conditions, most notably in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. VEGF receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in mediating the pro-angiogenic effects of VEGF, including endothelial cell proliferation, migration, and tube formation. Consequently, inhibitors of VEGFR-2 are of significant interest in the development of anti-cancer therapeutics.

This document provides detailed protocols for utilizing GW768505A free base, a potent and selective inhibitor of VEGFR-2, in a series of in vitro angiogenesis assays. These assays are designed to assess the anti-angiogenic potential of GW768505A by evaluating its effects on key processes in endothelial cells. The protocols provided are for:

-

Endothelial Cell Tube Formation Assay: To assess the ability of endothelial cells to form capillary-like structures.

-

Endothelial Cell Proliferation Assay: To determine the effect on endothelial cell growth.

-

Endothelial Cell Migration Assay: To evaluate the impact on the directional movement of endothelial cells.

Product Information

| Product Name | This compound |

| Hypothetical Mechanism of Action | Potent and selective inhibitor of VEGFR-2 tyrosine kinase |

| Molecular Weight | 482.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Data Presentation

The following tables summarize hypothetical quantitative data obtained from in vitro angiogenesis assays performed with GW768505A.

Table 1: Effect of GW768505A on Endothelial Cell Tube Formation

| Treatment | Concentration (nM) | Total Tube Length (µm) | Number of Junctions |

| Vehicle (0.1% DMSO) | - | 12540 ± 850 | 150 ± 20 |

| GW768505A | 1 | 10530 ± 720 | 125 ± 15 |

| GW768505A | 10 | 7520 ± 510 | 80 ± 10 |

| GW768505A | 100 | 3140 ± 250 | 35 ± 5 |

| Sunitinib (Positive Control) | 100 | 4500 ± 300 | 45 ± 8 |

Table 2: Inhibition of Endothelial Cell Proliferation by GW768505A

| Treatment | Concentration (nM) | Proliferation (% of Control) | IC50 (nM) |

| Vehicle (0.1% DMSO) | - | 100 ± 5.0 | - |

| GW768505A | 1 | 92 ± 4.5 | 15.2 |

| GW768505A | 10 | 65 ± 3.8 | |

| GW768505A | 100 | 25 ± 2.1 | |

| GW768505A | 1000 | 8 ± 1.5 |

Table 3: Inhibition of Endothelial Cell Migration by GW768505A

| Treatment | Concentration (nM) | Migrated Cells per Field | % Inhibition |

| Vehicle (0.1% DMSO) | - | 250 ± 25 | 0 |

| GW768505A | 1 | 210 ± 20 | 16 |

| GW768505A | 10 | 145 ± 15 | 42 |

| GW768505A | 100 | 60 ± 8 | 76 |

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells (e.g., HUVECs) to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

96-well culture plate

-

This compound

-

Vehicle control (DMSO)

-

Positive control (e.g., Sunitinib)

-

Calcein AM (for visualization)

-

Inverted fluorescence microscope with imaging software

Protocol:

-

Thaw the Basement Membrane Matrix on ice overnight at 4°C.

-

Pre-chill a 96-well plate on ice.

-

Add 50 µL of the thawed Basement Membrane Matrix to each well of the pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

-

Prepare serial dilutions of GW768505A in EGM-2. The final DMSO concentration should not exceed 0.1%.

-

Add the desired concentrations of GW768505A, vehicle, or positive control to the HUVEC suspension.

-

Gently add 100 µL of the cell suspension containing the test compounds to each well of the solidified matrix-coated plate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

After incubation, carefully remove the culture medium.

-

Stain the cells with Calcein AM for 30 minutes at 37°C for visualization.

-

Capture images of the tube network using an inverted fluorescence microscope.

-

Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Endothelial Cell Proliferation Assay

This assay measures the effect of GW768505A on the proliferation of endothelial cells using a colorimetric or fluorometric method.

Materials:

-

HUVECs

-

EGM-2

-

96-well culture plate

-

This compound

-

Vehicle control (DMSO)

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)

-

Plate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2.

-

Allow the cells to attach and grow for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of GW768505A in EGM-2.

-

Replace the medium with 100 µL of fresh medium containing the desired concentrations of GW768505A or controls.

-

Incubate the plate for 48-72 hours.

-

Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, evaluates the effect of GW768505A on the chemotactic migration of endothelial cells.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS

-

Transwell inserts (8 µm pore size) for a 24-well plate

-

Fibronectin

-

This compound

-

Vehicle control (DMSO)

-

Chemoattractant (e.g., VEGF)

-

Calcein AM or DAPI for staining

-

Fluorescence microscope

Protocol:

-

Coat the underside of the Transwell inserts with fibronectin (10 µg/mL) and allow them to air dry.

-

Starve HUVECs in EBM-2 with 0.5% FBS for 4-6 hours.

-

Harvest and resuspend the starved HUVECs in EBM-2 with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.

-

Add the desired concentrations of GW768505A or controls to the cell suspension.

-

In the lower chamber of the 24-well plate, add 600 µL of EBM-2 with 0.5% FBS containing a chemoattractant (e.g., 20 ng/mL VEGF).

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the HUVEC suspension (containing GW768505A or controls) to the upper chamber of each insert.

-

Incubate at 37°C and 5% CO2 for 4-6 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.

-